1,5,9-环十二碳三烯

概述

描述

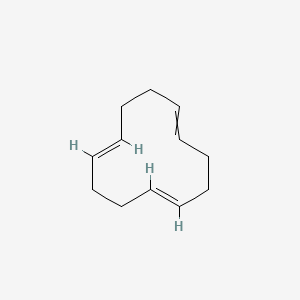

1,5,9-CYCLODODECATRIENE: is a cyclic triene with the molecular formula C₁₂H₁₈. It is one of the four isomers of 1,5,9-cyclododecatriene, characterized by its unique structure where all double bonds are in the trans configuration. This compound is a colorless liquid with a typical terpene-like odor and has significant applications in various industrial processes .

科学研究应用

1,5,9-Cyclododecatriene (CDT) is a significant organic intermediate with diverse applications in the chemical industry and organic synthesis . It serves as a precursor in the production of various materials, including engineering plastics, flame retardants, flavoring agents, and spices .

Scientific Research Applications

Polymer Production: CDT is utilized in the production of polyamide (PA-12), an engineering plastic .

Flame Retardants: CDT is used in the manufacturing of the fire retardant hexabromocyclododecane (HBCD) .

Fragrances: CDT can be used as a flavoring agent and spice .

Epoxy Resin Cross-Linking Agent: CDT is an essential industrial raw material that can be used to produce epoxy resin cross-linking agents .

Other applications: CDT is used to synthesize moisture-curable polyurethanes for one-component adhesives .

Epoxidation of 1,5,9-Cyclododecatriene

CDT undergoes epoxidation, a chemical reaction where an oxygen atom is added to a carbon-carbon double bond, creating an epoxide. Studies focus on using catalysts like W-SBA-15 and Ti-MCM-41 to enhance this process .

- W-SBA-15 Catalyst: Research shows that W-SBA-15 is an effective catalyst for CDT epoxidation. The half-periodic method, with a faster Hydrogen Peroxide (H2O2) dosing rate, increases CDT conversion compared to the batch method .

- Ti-MCM-41 Catalyst: Ti-MCM-41 is another catalyst studied for CDT epoxidation using hydrogen peroxide .

Hydrogenation of 1,5,9-Cyclododecatriene

Hydrogenation of CDT in fixed-bed reactors has been studied using trickle-bed and upflow reactors. Intrinsic kinetics were examined in a batch stirred slurry reactor using powdered Palladium/alumina catalyst, and a Langmuir-Hinshelwood type rate model was proposed .

Photochemistry of 1,5,9-Cyclododecatriene

1,5,9-cyclododecatriene has been studied in the context of the photolysis of alkenyl halides .

Toxicity Studies

- In Vitro Chromosomal Aberration Test: An in vitro chromosomal aberration test using Chinese hamster lung (CHL/IU) cells showed that 1,5,9-cyclododecatriene was clastogenic (capable of causing breaks in chromosomes) with metabolic activation .

- In Vivo Reproductive/Developmental Toxicity Study: A study on rats found the no-observed-adverse-effect level (NOAEL) for reproductive/developmental toxicity to be 60 mg/kg bw/day, where maternal general toxicity was observed .

作用机制

Target of Action

The primary target of 1,5,9-Cyclododecatriene is the process of cyclotrimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .

Mode of Action

1,5,9-Cyclododecatriene interacts with its targets through a process known as selective trimerization of butadiene . This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-Cyclododecatriene .

Biochemical Pathways

The biochemical pathway affected by 1,5,9-Cyclododecatriene is the trimerization of butadiene . The downstream effects of this pathway include the formation of eleven tricyclic C12H20 and one tetracyclic C12H18 hydrocarbons .

Pharmacokinetics

It’s known that 1,5,9-cyclododecatriene may react exothermically with reducing agents to release hydrogen gas .

Result of Action

The molecular and cellular effects of 1,5,9-Cyclododecatriene’s action result in the formation of various byproducts, including eleven tricyclic C12H20 and one tetracyclic C12H18 hydrocarbons . These byproducts contribute to a better understanding of the mechanism of this centrally important reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,5,9-Cyclododecatriene. For instance, it may react vigorously with strong oxidizing agents . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .

生化分析

Biochemical Properties

It is known that all of its isomers behave like typical olefins . They tend to form complexes with transition metals, particularly the all-trans and cis,trans,trans isomers . They also undergo transannular reactions and isomerization .

Molecular Mechanism

It is known that the trans, trans, cis-isomer is obtained by cyclotrimerization of butadiene catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst

准备方法

Synthetic Routes and Reaction Conditions: 1,5,9-CYCLODODECATRIENE is primarily synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst. The reaction typically occurs at temperatures ranging from 50°C to 150°C .

Industrial Production Methods: In industrial settings, the production of 1,5,9-CYCLODODECATRIENE involves the use of nickel- and chromium-catalyzed trimerization reactions. These methods yield the desired product with a high efficiency, often greater than 80%. The principal side products are dimers and oligomers of butadiene .

化学反应分析

Types of Reactions: 1,5,9-CYCLODODECATRIENE undergoes various chemical reactions, including:

Reduction: It can be reduced to form cyclododecane.

Substitution: Bromination of 1,5,9-CYCLODODECATRIENE results in the formation of various brominated products.

Common Reagents and Conditions:

Oxidation: Boric acid and air at elevated temperatures.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Substitution: Bromine under controlled conditions.

Major Products:

Oxidation: Dodecanedioic acid.

Reduction: Cyclododecane.

Substitution: Brominated cyclododecatriene derivatives.

相似化合物的比较

- cis,trans,trans-1,5,9-Cyclododecatriene

- cis,cis,trans-1,5,9-Cyclododecatriene

- all-cis-1,5,9-Cyclododecatriene

Comparison: 1,5,9-CYCLODODECATRIENE is unique due to its all-trans configuration, which imparts distinct chemical properties and reactivity compared to its isomers. For instance, the all-trans isomer tends to form more stable complexes with transition metals and exhibits different reactivity patterns in chemical reactions .

生物活性

1,5,9-Cyclododecatriene (CDT) is a bicyclic compound with significant industrial relevance, particularly in organic synthesis and catalysis. This article delves into the biological activity of CDT, focusing on its chemical behavior, catalytic properties, and potential applications in various fields, including pharmaceuticals and materials science.

CDT is synthesized primarily through the selective trimerization of butadiene. The process involves catalytic reactions that yield CDT with high purity and yield. Recent studies have explored alternative synthesis routes, such as oxidation with nitrous oxide (N2O), which can lead to the formation of cyclododecanone as a byproduct .

Table 1: Key Properties of 1,5,9-Cyclododecatriene

| Property | Value |

|---|---|

| Molecular Formula | C12H18 |

| Molecular Weight | 162.27 g/mol |

| Boiling Point | 180-182 °C |

| Density | 0.88 g/cm³ |

| Refractive Index | 1.487 |

Catalytic Reactions

CDT has been extensively studied for its catalytic properties, particularly in epoxidation and hydrogenation reactions. For instance, research has demonstrated that CDT can be effectively epoxidized using hydrogen peroxide over various catalysts such as Ti-MCM-41 and W-SBA-15. These catalysts enhance the conversion rates and selectivity of the desired epoxide products .

Case Study: Epoxidation of CDT

A study conducted by Kujbida et al. (2022) investigated the epoxidation of CDT using a W-SBA-15 catalyst. The findings indicated that a half-periodic dosing method improved conversion rates by 9 mol% compared to traditional batch methods . The results are summarized in Table 2.

Table 2: Results of Epoxidation of CDT

| Method | Conversion (%) | Selectivity to ECDD (%) |

|---|---|---|

| Batch Method | 70 | 85 |

| Half-Periodic | 79 | 82 |

Hydrogenation Studies

The hydrogenation of CDT has also been a subject of interest due to its potential applications in producing valuable chemicals. Chaudhari et al. (2002) explored the hydrogenation process in fixed-bed reactors, comparing downflow and upflow modes. Their results indicated that upflow conditions yielded higher conversion rates due to enhanced mass transfer characteristics .

Key Findings from Hydrogenation Studies

- Upflow mode demonstrated a higher rate of hydrogenation compared to downflow.

- The use of palladium on alumina as a catalyst was effective in achieving high selectivity for desired products.

Table 3: Hydrogenation Performance Summary

| Reactor Mode | Conversion (%) | Product Distribution (%) |

|---|---|---|

| Downflow | 65 | CTT (cis-trans-trans): 97% |

| Upflow | 78 | CTT: 95%, TTT: 2%, CCC: 0.5% |

Environmental Impact and Safety

The environmental impact of CDT and its derivatives has been evaluated in various studies. Notably, research indicates that CDT can undergo biodegradation under certain conditions, leading to concerns about its persistence in the environment . Additionally, safety assessments have highlighted the need for careful handling due to potential health risks associated with exposure to CDT.

属性

CAS 编号 |

676-22-2 |

|---|---|

分子式 |

C12H18 |

分子量 |

162.27 g/mol |

IUPAC 名称 |

(5E,9E)-cyclododeca-1,5,9-triene |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |

InChI 键 |

ZOLLIQAKMYWTBR-MBKAWSJDSA-N |

SMILES |

C1CC=CCCC=CCCC=C1 |

手性 SMILES |

C1C=CCC/C=C/CC/C=C/C1 |

规范 SMILES |

C1CC=CCCC=CCCC=C1 |

沸点 |

447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |

颜色/形态 |

Colorless Liquid |

密度 |

0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |

闪点 |

160 °F (USCG, 1999) 71 °C 88 °C closed cup |

熔点 |

-0.4 °F (USCG, 1999) -17 °C |

物理描述 |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |

Pictograms |

Corrosive |

蒸汽压力 |

0.08 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,5,9-cyclododecatriene?

A1: 1,5,9-Cyclododecatriene has the molecular formula C12H18 and a molecular weight of 162.27 g/mol.

Q2: What are the different isomers of 1,5,9-cyclododecatriene, and how do their properties differ?

A2: 1,5,9-Cyclododecatriene exists as several isomers, with the most common being cis,trans,trans-1,5,9-cyclododecatriene (ctt-CDT) and trans,trans,trans-1,5,9-cyclododecatriene (ttt-CDT). These isomers differ in the spatial arrangement of their double bonds, which influences their reactivity and coordination behavior with metal catalysts. [, , ]

Q3: How can spectroscopic techniques be used to characterize 1,5,9-cyclododecatriene?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-2D-INADEQUATE NMR, is a powerful technique for determining the structure and conformation of 1,5,9-cyclododecatriene isomers. Infrared (IR) spectroscopy can identify the presence of functional groups, such as double bonds, within the molecule. [, ]

Q4: How is 1,5,9-cyclododecatriene synthesized industrially?

A5: 1,5,9-Cyclododecatriene is commercially produced via the selective trimerization of butadiene using catalysts like titanium tetrachloride (TiCl4) and ethylaluminum sesquichloride. [, ]

Q5: What byproducts can form during the industrial synthesis of 1,5,9-cyclododecatriene?

A6: The trimerization of butadiene can lead to various tricyclic C12H20 and tetracyclic C12H18 hydrocarbons as byproducts. Some of these byproducts were previously unknown and were identified using advanced techniques like 13C-2D-INADEQUATE NMR. []

Q6: What role does 1,5,9-cyclododecatriene play in polymerization reactions?

A7: 1,5,9-Cyclododecatriene can act as a monomer in ring-opening metathesis polymerization (ROMP) reactions, leading to the formation of polybutadiene. It can also serve as a chain-transfer agent in the synthesis of alkene macromonomers. [, , ]

Q7: How do different catalysts influence the polymerization of 1,5,9-cyclododecatriene?

A8: The choice of catalyst significantly impacts the polymerization process. For instance, using tungsten-based catalysts results in the formation of polymers with different cis/ trans ratios compared to molybdenum-based catalysts. Additionally, N-heterocyclic carbene (NHC)-substituted Grubbs catalysts can lead to 3,4-polybutadiene formation through CDT polymerization. [, ]

Q8: How can 1,5,9-cyclododecatriene be utilized in organic synthesis?

A9: 1,5,9-Cyclododecatriene is a valuable starting material for synthesizing various medium and large ring compounds. It serves as a precursor for producing cyclododecanone, a key ingredient in fragrances and polymers. [, , ]

Q9: Can 1,5,9-cyclododecatriene be used in selective hydrogenation reactions?

A10: Yes, 1,5,9-cyclododecatriene can be selectively hydrogenated to cyclododecene, a valuable intermediate for various chemical syntheses. The selectivity of this reaction can be influenced by factors like the catalyst used, hydrogen pressure, and reactor design. [, , ]

Q10: Have computational methods been used to study 1,5,9-cyclododecatriene?

A11: Yes, computational methods, such as ab initio calculations, have been used to predict the NMR spectra of 1,5,9-cyclododecatriene and its derivatives, aiding in the identification and structural characterization of these compounds. []

Q11: What is the environmental fate of 1,5,9-cyclododecatriene?

A12: While 1,5,9-cyclododecatriene itself is not heavily studied for environmental impact, its derivative, hexabromocyclododecane (HBCD), is a known environmental pollutant. Research indicates that microorganisms like Dehalococcoides mccartyi can biotransform HBCD, leading to the formation of 1,5,9-cyclododecatriene through sequential debromination. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。